1,4-Diphenylphthalazine
Overview
Description
1,4-Diphenylphthalazine is an organic compound with the molecular formula C20H14N2. It belongs to the class of phthalazines, which are bicyclic heterocycles containing a pyridazine ring fused to a benzene ring. This compound is characterized by the presence of two phenyl groups attached to the 1 and 4 positions of the phthalazine ring. It is known for its significant biological activities and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diphenylphthalazine can be synthesized through various synthetic routes. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazine, which is then subjected to a Friedel-Crafts acylation reaction with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve heating the mixture under reflux .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: formation of phthalazine followed by Friedel-Crafts acylation. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1,4-Diphenylphthalazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalazine-1,4-dione derivatives.
Reduction: Reduction reactions can yield phthalazine derivatives with different substituents.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Phthalazine-1,4-dione derivatives.
Reduction: Various phthalazine derivatives with altered substituents.
Substitution: Functionalized phthalazine compounds with different substituents on the phenyl rings.
Scientific Research Applications
1,4-Diphenylphthalazine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of novel heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It exhibits antimicrobial and antitumor activities, making it a subject of interest in biological studies.
Medicine: Its derivatives are explored for potential therapeutic applications, including antihypertensive and anticonvulsant properties.
Industry: It is used in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 1,4-Diphenylphthalazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1,4-Diphenylphthalazine can be compared with other similar compounds, such as:
Phthalazine-1,4-dione: Known for its anticonvulsant activity as a non-competitive AMPA receptor antagonist.
Phthalazinone derivatives: These compounds exhibit various biological activities, including antimicrobial and antitumor properties.
2,4-Diphenylphthalazin-1(2H)-one: Similar in structure but with different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1,4-diphenylphthalazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20(22-21-19)16-11-5-2-6-12-16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKESBMWUAJUZPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50484018 | |
Record name | 1,4-Bis(phenyl)phthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50484018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10132-05-5 | |
Record name | 1,4-Bis(phenyl)phthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50484018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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